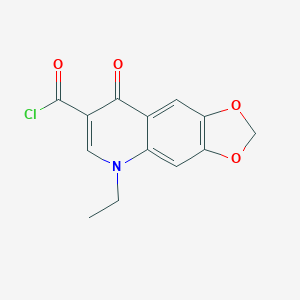![molecular formula C12H14F6N2O6S2 B025635 Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) CAS No. 105996-54-1](/img/structure/B25635.png)
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a compound used in scientific research for its unique properties. It is a bifunctional reagent that is commonly used in protein cross-linking experiments. The compound is synthesized using a specific method that involves the use of various chemicals and techniques.
作用機序
The mechanism of action of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves the formation of disulfide bonds between proteins. The compound reacts with the thiol groups of cysteine residues in proteins, forming a covalent bond between the proteins. This cross-linking of proteins can alter their structure and function, allowing researchers to study protein-protein interactions and enzyme mechanisms.
生化学的および生理学的効果
The biochemical and physiological effects of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) are dependent on the specific proteins being studied. The cross-linking of proteins can alter their structure and function, which can have both positive and negative effects. For example, the cross-linking of proteins can stabilize protein structures and prevent protein degradation. However, it can also disrupt protein function and lead to the formation of protein aggregates.
実験室実験の利点と制限
The advantages of using butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in lab experiments include its ability to cross-link proteins, allowing researchers to study protein-protein interactions and enzyme mechanisms. The compound is also relatively easy to synthesize and purify. However, there are some limitations to using this compound, including the potential for non-specific cross-linking and the need for careful optimization of experimental conditions to ensure specific cross-linking.
将来の方向性
There are several future directions for the use of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in scientific research. One area of interest is the development of new cross-linking strategies that minimize non-specific cross-linking and allow for more specific protein-protein interactions to be studied. Another area of interest is the use of this compound in the study of protein complexes and their interactions with other cellular components. Finally, the use of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in the development of new drugs and therapeutics is an area of active research.
合成法
The synthesis of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves the use of several chemicals and techniques. The first step is the preparation of the intermediate, N,N'-bis(trifluoroacetyl) cystamine. This is done by reacting cystamine with trifluoroacetic anhydride. The product is then purified using column chromatography. The final step involves the reaction of N,N'-bis(trifluoroacetyl) cystamine with butyric anhydride to produce butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI). The product is then purified using recrystallization.
科学的研究の応用
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is commonly used in scientific research for protein cross-linking experiments. It is used to study protein-protein interactions and protein structure. The compound is also used in the study of enzyme mechanisms and in the identification of protein binding sites.
特性
CAS番号 |
105996-54-1 |
|---|---|
製品名 |
Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) |
分子式 |
C12H14F6N2O6S2 |
分子量 |
460.4 g/mol |
IUPAC名 |
4-[[3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24) |
InChIキー |
YAJJPBDKGWHGFJ-UHFFFAOYSA-N |
SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
その他のCAS番号 |
105996-54-1 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



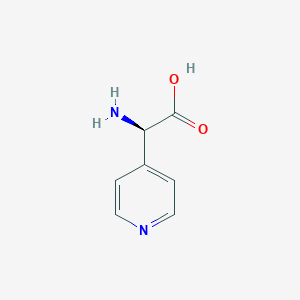
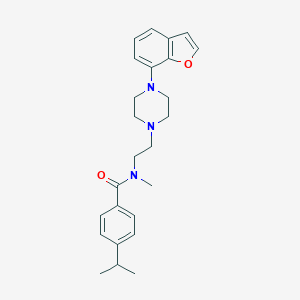
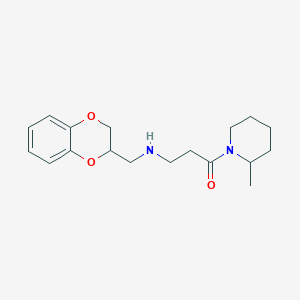
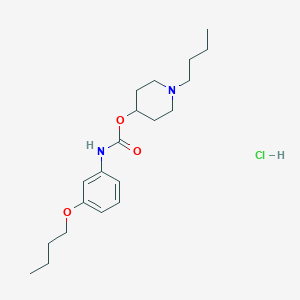
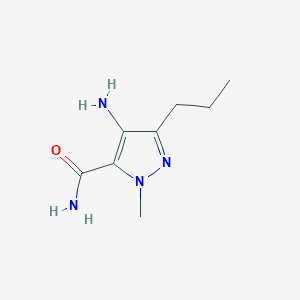
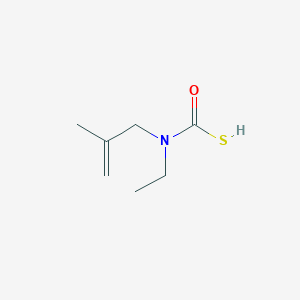
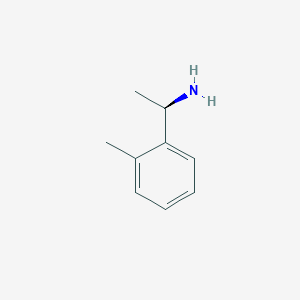
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
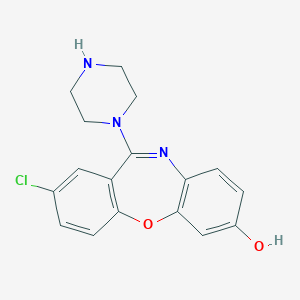
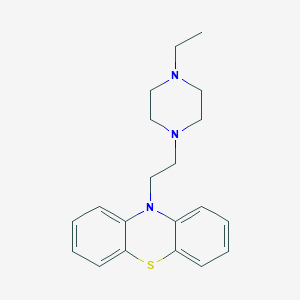
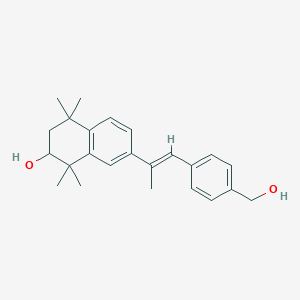
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

